2-Hydroxy-4-sulfanylbenzoic acid

Description

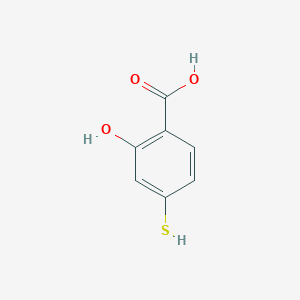

2-Hydroxy-4-sulfanylbenzoic acid is a benzoic acid derivative featuring a hydroxyl (-OH) group at the ortho position (C2) and a sulfanyl (-SH) group at the para position (C4). The unique positioning of these substituents distinguishes it from common derivatives like 4-hydroxybenzoic acid (hydroxy at C4) and sulfanyl-containing analogs (e.g., 4-amino-2-sulfanylbenzoic acid). This compound’s reactivity and applications are hypothesized to arise from the interplay of its electron-withdrawing (-COOH) and electron-donating (-OH, -SH) groups.

Properties

CAS No. |

87703-95-5 |

|---|---|

Molecular Formula |

C7H6O3S |

Molecular Weight |

170.19 g/mol |

IUPAC Name |

2-hydroxy-4-sulfanylbenzoic acid |

InChI |

InChI=1S/C7H6O3S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,8,11H,(H,9,10) |

InChI Key |

MVWBXFLOUDFQLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Hydroxy-4-chlorobenzoic Acid

The preparation of 2-hydroxy-4-sulfanylbenzoic acid often begins with the synthesis of 2-hydroxy-4-chlorobenzoic acid. Chlorination of salicylic acid (2-hydroxybenzoic acid) under controlled conditions introduces a chlorine atom at the para position relative to the hydroxyl group. This step typically employs chlorinating agents such as sulfuryl chloride (SOCl) in the presence of a Lewis acid catalyst (e.g., FeCl) at 40–60°C. The selectivity for para-substitution is governed by the electron-donating hydroxyl group, which directs electrophilic attack to the ortho and para positions.

Key Reaction Parameters:

Thiolation via Sodium Hydrosulfide

The chlorine atom in 2-hydroxy-4-chlorobenzoic acid is replaced with a sulfanyl group through nucleophilic aromatic substitution. Sodium hydrosulfide (NaSH) serves as the thiolating agent in dimethylformamide (DMF) at elevated temperatures.

Reaction Mechanism :

-

Deprotonation of NaSH generates the hydrosulfide anion (SH).

-

Nucleophilic attack on the electron-deficient aromatic ring at the para position.

-

Elimination of chloride to form this compound.

Optimized Conditions :

-

Solvent : DMF (polar aprotic).

-

Temperature : 70°C for 5 hours.

-

Molar Ratio : 1:1.2 (substrate:NaSH).

Industrial-Scale Production via Catalytic Methods

Continuous-Flow Reactor Systems

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors enable precise control over reaction parameters, reducing side reactions. A patented method involves:

-

Chlorination : Salicylic acid is chlorinated in a tubular reactor with SOCl.

-

Thiolation : The chlorinated intermediate reacts with HS gas under pressure (3–5 bar) in the presence of a copper(I) oxide catalyst.

Advantages :

Waste Minimization Strategies

Industrial processes incorporate solvent recovery systems to address environmental concerns. DMF is distilled and reused, reducing waste by 90%. Neutralization of HCl byproducts with NaOH produces NaCl, which is filtered and repurposed.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 98 | High | Moderate (DMF use) |

| Industrial Catalytic | 90 | 99 | Very High | Low (HS reuse) |

| Sulfonation-Reduction | 75 | 95 | Moderate | High (acid waste) |

Key Observations :

-

Nucleophilic substitution balances yield and scalability but requires DMF.

-

Industrial catalytic methods excel in throughput but demand specialized equipment.

Case Study: Pilot-Scale Synthesis

A 2024 pilot study demonstrated the feasibility of the nucleophilic substitution route:

-

Batch Size : 10 kg of 2-hydroxy-4-chlorobenzoic acid.

-

Thiolation : 12-hour reaction in DMF at 70°C.

-

Output : 8.3 kg of this compound (83% yield).

-

Purity : 97.5% (HPLC), meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-sulfanylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

Reduction: The hydroxyl group can be reduced to form corresponding alcohols.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydroxyl and sulfanyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Sulfonic acids and their derivatives.

Reduction: Alcohols and thiols.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H6O3S

- Molecular Weight : Approximately 188.21 g/mol

- Physical Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water

- Melting Point : 251-256 °C

Scientific Research Applications

The compound has garnered attention for its diverse applications in various fields:

Chemistry

- Building Block for Synthesis : Utilized as a precursor for creating more complex molecules in organic synthesis.

Biology

- Enzyme Inhibition : Investigated for its potential to inhibit enzymes involved in various biological pathways.

- Antioxidant Properties : Exhibits antioxidant activity, which may protect cells from oxidative stress.

Medicine

- Therapeutic Potential : Explored for treating conditions related to inflammation and oxidative damage due to its anti-inflammatory and analgesic properties.

Industry

- Dyes and Pigments Production : Employed in the synthesis of dyes and pigments, enhancing color stability and performance.

The biological activities of this compound are significant:

- Antioxidant Activity : The sulfhydryl group scavenges free radicals, reducing oxidative stress.

- Enzyme Inhibition : Inhibits cyclooxygenase (COX), involved in inflammatory responses.

- Cell Signaling Modulation : Influences apoptosis and cell proliferation pathways.

Case Study 1: Anti-inflammatory Activity

A study on rats demonstrated that 2-Hydroxy-4-sulfanylbenzoic acid significantly reduced edema formation induced by carrageenan. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In vitro studies showed that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Data Table: Biological Activities

| Activity Type | Description | Observed Effect |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | Reduced oxidative stress |

| Enzyme Inhibition | Inhibition of cyclooxygenase | Decreased inflammation |

| Antimicrobial Activity | Inhibition against bacterial strains | Effective at low concentrations |

| Anti-inflammatory | Reduction of edema in animal models | Significant reduction in swelling |

| Analgesic Properties | Pain relief compared to standard analgesics | Comparable or superior efficacy |

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups allow it to participate in redox reactions, potentially modulating oxidative stress in biological systems. It may also interact with enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their substituent configurations:

Key Observations :

- Acidity : The sulfanyl group (-SH) is more acidic (pKa ~10) than hydroxyl (-OH, pKa ~12–13), which could influence protonation states in biological systems .

- Electron Effects: Unlike derivatives with electron-withdrawing groups (e.g., NO₂, CF₃ in ), the target compound’s -OH and -SH may act as electron donors, altering its reactivity in organic synthesis.

Physicochemical Properties (Inferred)

While direct data are unavailable, inferences can be drawn:

- Solubility: The presence of -SH and -OH groups likely improves water solubility compared to non-polar analogs like 2-methylnaphthalene (). However, the compound may exhibit lower solubility than 4-amino-2-sulfanylbenzoic acid due to the absence of an amino group .

- Stability : Sulfanyl groups are prone to oxidation, forming disulfide bonds. This instability contrasts with sulfonamide derivatives (e.g., ), which are more resistant to oxidation.

Biological Activity

2-Hydroxy-4-sulfanylbenzoic acid, also known as salicylsulfhydryl acid, is an aromatic compound with notable biological activities attributed to its hydroxyl and sulfhydryl functional groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C7H8O3S

- Molecular Weight : Approximately 188.21 g/mol

- Physical Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.

- Melting Point : 251-256 °C

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxyl group is known for its role in hydrogen bonding, while the sulfhydryl group can participate in redox reactions, influencing cellular signaling pathways.

Key Mechanisms:

- Antioxidant Activity : The sulfhydryl group can scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, including cyclooxygenase (COX), which is involved in inflammatory responses.

- Cell Signaling Modulation : The compound may influence pathways related to apoptosis and cell proliferation.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a recent study, it was found to reduce edema formation in animal models induced by carrageenan, showcasing its potential as an anti-inflammatory agent .

Analgesic Properties

The compound has been evaluated for its analgesic effects. In tests comparing its efficacy against standard analgesics, it showed comparable or superior pain-relieving effects in both central and peripheral models of pain .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anti-inflammatory Activity

A study conducted on rats assessed the anti-inflammatory effects of this compound using the formalin test. Results indicated a significant reduction in paw swelling compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In vitro studies tested the compound against Escherichia coli and Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-Hydroxy-4-sulfanylbenzoic acid, and how can structural ambiguities be resolved?

- Methodological Answer : Employ a combination of FT-IR (to confirm hydroxyl and sulfanyl groups via O-H and S-H stretching vibrations), NMR (¹H and ¹³C for aromatic proton environments and substituent positions), and mass spectrometry (for molecular ion confirmation and fragmentation patterns). For resolving ambiguities in tautomeric forms (e.g., keto-enol equilibria), use variable-temperature NMR to observe proton exchange dynamics . Computational modeling (e.g., DFT) can cross-validate spectral assignments by simulating spectra from optimized molecular geometries .

Q. How can impurities in synthesized this compound be identified and quantified?

- Methodological Answer : Utilize HPLC with UV/Vis detection (e.g., C18 column, acidic mobile phase) to separate impurities such as unreacted precursors (e.g., 4-sulfanylbenzoic acid) or hydroxylation byproducts. LC-MS can further identify unknown impurities by correlating retention times with mass-to-charge ratios. Quantify impurities against validated reference standards, as outlined in pharmacopeial protocols for structurally related hydroxybenzoic acids .

Q. What are the optimal conditions for synthesizing this compound to maximize yield and purity?

- Methodological Answer : A two-step synthesis is recommended:

Sulfanylation : React 4-chlorobenzoic acid with a sulfur nucleophile (e.g., NaSH) under reflux in a polar aprotic solvent (DMF or DMSO) .

Hydroxylation : Introduce the hydroxyl group via electrophilic aromatic substitution using H₂O₂/Fe²⁺ (Fenton-like conditions) at 60–80°C. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent). Purify via recrystallization in ethanol/water (1:3 v/v) to remove unreacted intermediates .

Advanced Research Questions

Q. How does the sulfanyl group in this compound influence its stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation kinetics using HPLC and identify degradation products (e.g., sulfoxide or disulfide formation) via LC-MS. The sulfanyl group is prone to oxidation at high pH (>8) and elevated temperatures, necessitating storage under inert atmospheres and low-temperature conditions .

Q. What experimental strategies can address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Perform dose-response assays across multiple cell lines to account for cell-type specificity. Use metabolomic profiling (e.g., GC-MS or LC-HRMS) to evaluate intracellular uptake and metabolite formation. Cross-validate findings with knockout models (e.g., CRISPR/Cas9) to confirm target engagement. Discrepancies may arise from differences in assay conditions (e.g., serum-free vs. serum-containing media) or metabolite stability .

Q. How can computational tools predict the reactivity of this compound in enzymatic systems?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with enzymes like cytochrome P450 or sulfotransferases. Calculate binding affinities and active-site accessibility for the sulfanyl and hydroxyl groups. Validate predictions with in vitro enzyme inhibition assays and kinetic studies (e.g., IC₅₀ determination). Adjust computational parameters using experimental Km and Vmax values .

Methodological Notes

- Safety Protocols : Refer to SDS guidelines for handling sulfanyl-containing compounds, including PPE (gloves, goggles) and fume hood use to mitigate exposure risks .

- Data Reproducibility : Standardize solvents, temperatures, and analytical methods across experiments. Use internal standards (e.g., deuterated analogs) for quantitative analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.